

Unveiling CGP11952: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CGP11952	
Cat. No.:	B1668471	Get Quote

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This technical guide provides a comprehensive overview of the chemical structure and properties of **CGP11952**, a compound identified as a triazolyl-benzaphenon and an experimental benzodiazepine derivative. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its fundamental characteristics.

Chemical Structure and Identification

CGP11952 is a complex heterocyclic molecule with the chemical formula C₂₁H₂₁Cl₂N₅O₂. It is registered under the CAS number 64078-09-7. The structural framework of **CGP11952** incorporates a triazole ring fused to a benzodiazepine core, a class of compounds known for their diverse pharmacological activities.

Chemical Identifiers:

Molecular Formula: C21H21Cl2N5O2

• CAS Number: 64078-09-7

Due to the limited availability of a definitive public IUPAC name and SMILES string, researchers are advised to verify the structure based on the provided molecular formula and CAS number in conjunction with spectroscopic data from reliable suppliers.



Physicochemical Properties

A summary of the key physicochemical properties of **CGP11952** is presented in the table below. These properties are essential for understanding its behavior in experimental settings, including solubility, stability, and formulation development.

Property	Value	Source
Molecular Weight	446.33 g/mol	Calculated from Molecular Formula
Molecular Formula	C21H21Cl2N5O2	Confirmed by multiple chemical suppliers
CAS Number	64078-09-7	Chemical Abstracts Service
Appearance	Solid (form may vary)	Typical for this class of compounds
Solubility	Data not readily available in public domain. Empirical determination is recommended.	N/A
Melting Point	Data not readily available in public domain.	N/A
Boiling Point	Data not readily available in public domain.	N/A

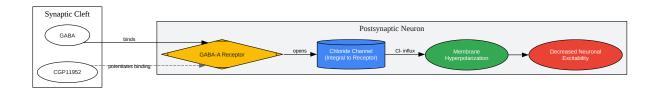
Biological Activity and Signaling Pathways

As an experimental benzodiazepine derivative, **CGP11952** is presumed to interact with components of the central nervous system, potentially targeting GABA-A receptors, which are the primary targets of classical benzodiazepines. The binding of benzodiazepines to these receptors enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in inhibitory effects on neuronal excitability.

The specific signaling pathways modulated by **CGP11952** are not yet fully elucidated in publicly accessible literature. A proposed general mechanism of action, typical for benzodiazepine-like



compounds, is depicted below.



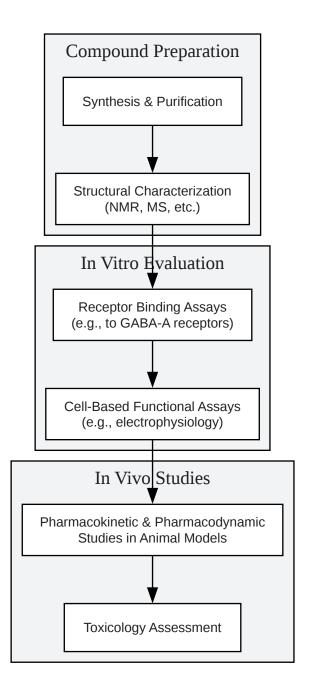
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Figure 1: Proposed GABA-A receptor signaling pathway potentially modulated by CGP11952.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **CGP11952** are not widely published. Researchers interested in working with this compound would typically need to develop or adapt existing protocols for similar benzodiazepine derivatives. A generalized workflow for investigating the biological activity of a novel compound like **CGP11952** is outlined below.





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Figure 2: Generalized experimental workflow for the investigation of CGP11952.

General Protocol for Radioligand Binding Assay

A standard experimental approach to determine the binding affinity of **CGP11952** for the benzodiazepine binding site on the GABA-A receptor would involve a competitive radioligand binding assay.



Objective: To determine the inhibitory constant (Ki) of **CGP11952** for the benzodiazepine binding site.

Materials:

- Synaptic membrane preparation from a suitable brain region (e.g., rat cortex).
- Radioligand, such as [3H]-Flunitrazepam.
- CGP11952 at various concentrations.
- Non-specific binding control (e.g., a high concentration of a known benzodiazepine like Diazepam).
- Assay buffer (e.g., Tris-HCl).
- Scintillation cocktail and vials.
- Liquid scintillation counter.
- Glass fiber filters.

Methodology:

- Prepare serial dilutions of CGP11952.
- In a multi-well plate, combine the synaptic membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), the non-specific binding control, or varying concentrations of CGP11952.
- Incubate the mixture to allow for binding equilibrium to be reached.
- Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.



- Quantify the radioactivity on the filters using a liquid scintillation counter.
- Calculate the specific binding at each concentration of CGP11952 by subtracting the nonspecific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **CGP11952** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
- Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

CGP11952 represents a research compound with potential for further investigation within the field of neuroscience and pharmacology. This guide provides a foundational understanding of its chemical identity and a framework for its experimental evaluation. Further research is warranted to fully characterize its physicochemical properties, biological activity, and therapeutic potential.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. **CGP11952** is a research chemical and should be handled with appropriate safety precautions by qualified professionals.

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